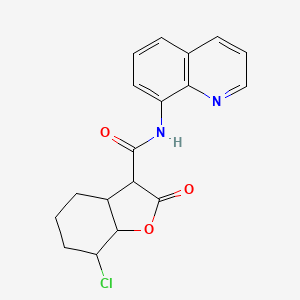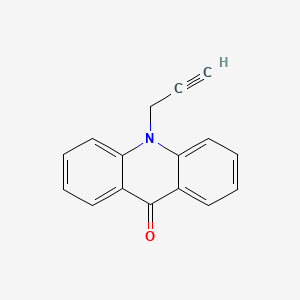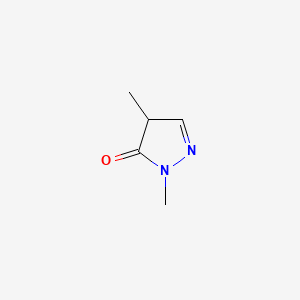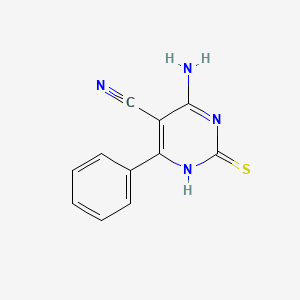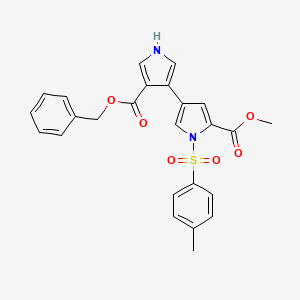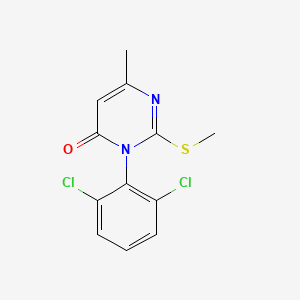
3-(2,6-Dichlorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-Dichlorophenyl)-6-methyl-2-(methylthio)pyrimidin-4(3H)-one is a chemical compound with a complex structure that includes a pyrimidinone core substituted with dichlorophenyl and methylthio groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-6-methyl-2-(methylthio)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichlorobenzaldehyde with thiourea to form the corresponding thiourea derivative. This intermediate is then subjected to cyclization with methyl iodide under basic conditions to yield the desired pyrimidinone compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,6-Dichlorophenyl)-6-methyl-2-(methylthio)pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidinone core.
Substitution: Halogen atoms in the dichlorophenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidinone derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2,6-Dichlorophenyl)-6-methyl-2-(methylthio)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2,6-Dichlorophenyl)-6-methyl-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,6-Dichlorophenyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide .
- N’-[2-[(2,6-dichlorophenyl)methylsulfanyl]-6-methylpyrimidin-4-yl]-4-nitrobenzohydrazide .
Uniqueness
3-(2,6-Dichlorophenyl)-6-methyl-2-(methylthio)pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of both dichlorophenyl and methylthio groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
89069-39-6 |
|---|---|
Molekularformel |
C12H10Cl2N2OS |
Molekulargewicht |
301.2 g/mol |
IUPAC-Name |
3-(2,6-dichlorophenyl)-6-methyl-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-7-6-10(17)16(12(15-7)18-2)11-8(13)4-3-5-9(11)14/h3-6H,1-2H3 |
InChI-Schlüssel |
FLMYFASJAXBEMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(C(=N1)SC)C2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


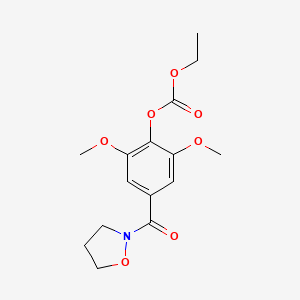

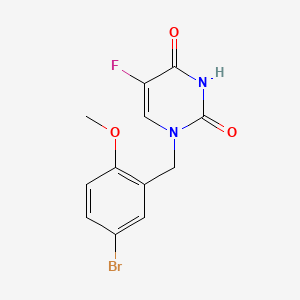

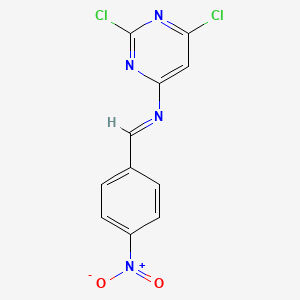
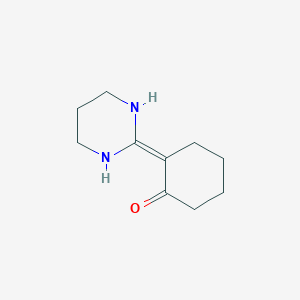
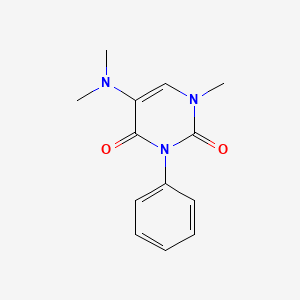
![5-Amino-2-{[(pyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15214575.png)

